Brucine sulfate salt hydrate

Description

Historical Context and Significance in Organic Chemistry Research

The history of brucine (B1667951) is intrinsically linked to the pioneering era of alkaloid chemistry. Discovered in 1819 by French chemists Pierre Joseph Pelletier and Joseph-Bienaime Caventou, brucine was isolated from the bark of the Strychnos nux-vomica tree. wikipedia.orgnih.gov Its close structural relationship to strychnine (B123637) was established in 1884 when both compounds were converted into the same molecule. wikipedia.org

Historically, brucine's most significant contribution to organic chemistry has been its use as a chiral resolving agent. wikipedia.orgsioc-journal.cn Its inherent chirality, a consequence of its complex molecular structure, allows for the separation of racemic mixtures—a critical process in stereoselective synthesis. The first documented use of brucine as a resolving agent dates back to 1899. wikipedia.org It was also the first natural product employed as an organocatalyst in a reaction that achieved enantiomeric enrichment in 1904. wikipedia.org The development of brucine sulfate (B86663) salt hydrate (B1144303) enhanced its utility in the laboratory by improving its solubility and stability. smolecule.com

Overview of Brucine Sulfate Salt Hydrate as a Research Subject

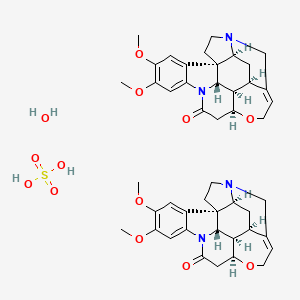

This compound is the sulfate salt of brucine, typically found in a hydrated crystalline form. smolecule.com Its chemical formula is often represented as (C₂₃H₂₆N₂O₄)₂·H₂SO₄·nH₂O, with the number of water molecules (n) varying depending on the crystallization and storage conditions. himedialabs.com The heptahydrate form is common. himedialabs.com The presence of the sulfate counterion and the water of hydration are crucial for its crystalline structure and reactivity. smolecule.com

The compound's physical properties, such as its solubility in water, make it a versatile reagent in various chemical reactions and analytical methods. justdial.com It is a white crystalline powder and is known to be hygroscopic, meaning it readily absorbs moisture from the environment. smolecule.comfishersci.nlfishersci.at

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₄₆H₅₆N₄O₁₃S (for the heptahydrate) | smolecule.comnih.gov |

| Molecular Weight | ~905.0 g/mol (for the heptahydrate) | smolecule.comnih.gov |

| Appearance | White crystalline powder | justdial.comnih.gov |

| Solubility | Soluble in water | justdial.comfishersci.nlfishersci.at |

| Melting Point | 180°C to 196°C (with decomposition) | fishersci.nlfishersci.at |

| Key Characteristic | Hygroscopic | smolecule.comfishersci.nlfishersci.at |

Scope and Focus of Current Academic Inquiry on this compound

Modern research on this compound has expanded beyond its traditional role in chiral resolution. Current academic inquiry is multifaceted, exploring its applications in materials science, catalysis, and analytical chemistry.

One significant area of research is its use in the synthesis of charge-transfer complexes. This compound can act as an electron donor, reacting with electron acceptors to form complexes that are important in various chemical reactions. scientificlabs.ie

Another focus is its application in the preparation of lyotropic cholesteric liquid crystalline phases, where it serves as a chiral dopant. scientificlabs.ie The hydration-dependent self-assembly of brucine sulfate enables its use in optical applications.

Furthermore, the complex hydration behavior of brucine sulfate is a subject of intense study. Research has identified multiple hydrate forms (HyA, HyB, and HyC) that interconvert with changes in relative humidity. researchgate.net Understanding and controlling these hydrate forms is crucial for its application in areas that require stable formulations. vulcanchem.com Advanced analytical techniques such as Powder X-ray Diffraction (PXRD), Thermogravimetric Analysis (TGA), and Dynamic Vapor Sorption (DVS) are employed to characterize these different hydrated states.

Table 2: Current Research Applications of this compound

| Research Area | Application | Key Findings | Source(s) |

| Chiral Chemistry | Chiral resolving agent | Separation of racemic mixtures of tertiary acetylenic alcohols. scientificlabs.ie | sioc-journal.cnscientificlabs.ie |

| Materials Science | Precursor for liquid crystals | Used as a chiral dopant in the formation of lyotropic cholesteric liquid crystalline phases. scientificlabs.ievulcanchem.com | scientificlabs.ievulcanchem.com |

| Catalysis | Electron donor | Synthesis of charge-transfer complexes with electron acceptors like DDQ. scientificlabs.ie | scientificlabs.ie |

| Analytical Chemistry | Reagent | Used in the colorimetric quantification of nitrate (B79036) (EPA Method 352.1). | |

| Solid-State Chemistry | Study of hydrates | Elucidation of multiple hydrate forms and their interconversion based on humidity. researchgate.net | researchgate.net |

Properties

IUPAC Name |

10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;sulfuric acid;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C23H26N2O4.H2O4S.H2O/c2*1-27-16-8-14-15(9-17(16)28-2)25-20(26)10-18-21-13-7-19-23(14,22(21)25)4-5-24(19)11-12(13)3-6-29-18;1-5(2,3)4;/h2*3,8-9,13,18-19,21-22H,4-7,10-11H2,1-2H3;(H2,1,2,3,4);1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYCXTLLGAUPAQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC.COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC.O.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H56N4O13S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

905.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

652154-10-4 | |

| Record name | Brucine sulphate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Modifications of Brucine and Its Sulfate Salt Hydrates

Synthesis of Brucine (B1667951) Sulfate (B86663) Salt Hydrate (B1144303)

The synthesis of brucine sulfate salt hydrate is typically achieved through the reaction of brucine with sulfuric acid or its salts under controlled conditions. The general process involves dissolving brucine in a suitable solvent, followed by the slow addition of the sulfuric acid source while carefully managing the temperature. Crystallization of the resulting sulfate salt is then induced, often by cooling the solution. The introduction of water at this stage facilitates the formation of the hydrated salt.

The solid-state of brucine sulfate can exist in multiple hydrate forms (HyA, HyB, and HyC) and as an amorphous solid. researchgate.netresearchgate.netrsc.org The specific hydrate formed is sensitive to changes in relative humidity and temperature. researchgate.netrsc.org For instance, one common hydrate, a tetrahydrate, can be prepared by stirring a suspension of brucine in water at 0°C. acs.org Another form, a dihydrate, is obtained by stirring a similar suspension at a higher temperature range of 40-50°C. acs.org The interconversion between these hydrated forms is a notable characteristic, complicating their identification and characterization. researchgate.netrsc.org

The stability of these hydrates is dependent on the surrounding relative humidity. For example, one hydrate form is stable at a relative humidity of 55% or higher at 25°C, but will dehydrate to the anhydrous form below this threshold. acs.org The various hydrated forms and their stability under different conditions have been a subject of detailed study. researchgate.netrsc.orgacs.org

Strategies for Selective Structural Modification of Brucine

The complex structure of brucine, with its multiple functional groups, presents a challenge for selective chemical modification. ccspublishing.org.cnsioc-journal.cnccspublishing.org.cn However, various methods have been developed to target specific sites on the molecule, including its aryl and amide moieties, as well as its carbon-carbon double bond and ether subunits. ccspublishing.org.cnsioc-journal.cnccspublishing.org.cn

Modification of Aryl Moieties

The aryl moiety of brucine, which contains two methoxy (B1213986) groups, can undergo modifications such as demethoxypentafluorophenylation. ccspublishing.org.cnsioc-journal.cn This reaction allows for the introduction of a new functional group onto the aromatic ring, opening avenues for further derivatization.

Modification of Amide Moieties

The amide group within the brucine structure is another key site for chemical alteration. ccspublishing.org.cnsioc-journal.cn Several strategies have been employed for its modification, including:

Condensation with primary amines: This reaction leads to the formation of new C-N bonds at the amide position. ccspublishing.org.cnsioc-journal.cn

Deoxycyanation: This process involves the removal of the carbonyl oxygen and its replacement with a cyano group. ccspublishing.org.cnsioc-journal.cn Iridium-catalyzed reductive Strecker reactions have been utilized for the late-stage cyanation of alkaloids containing an amide moiety, including brucine. nih.govfrontiersin.org

Deoxygenative reduction: This modification reduces the amide to the corresponding amine. ccspublishing.org.cnsioc-journal.cn

α-Oximation: This reaction introduces an oxime group at the α-position to the amide carbonyl. ccspublishing.org.cnsioc-journal.cn

These modifications allow for the introduction of diverse functionalities and the synthesis of a wide range of brucine derivatives.

Alterations to C=C and Ether Subunits

The carbon-carbon double bond (C=C) and ether subunits in brucine are also amenable to selective transformations. The C=C bond can undergo reactions such as dihydroxylation and hydrogenation. ccspublishing.org.cnsioc-journal.cn The ether subunit can be cleaved through hydrogenative cleavage. ccspublishing.org.cnsioc-journal.cn These modifications alter the core structure of the brucine molecule, leading to derivatives with potentially different chemical and physical properties.

Preparation of Quaternized Brucine Derivatives

Quaternization of the tertiary nitrogen atom in the brucine molecule is a common synthetic strategy to generate a diverse range of derivatives. acs.org This reaction involves treating brucine with various alkyl halides, leading to the formation of quaternary ammonium (B1175870) salts. acs.org The reaction conditions, such as the choice of solvent and temperature, can influence the outcome and yield of the quaternization process. acs.org For example, reactions of brucine with alkyl halides have been carried out to produce these derivatives. acs.org It has been noted that the presence of electron-withdrawing groups on the alkyl halide can sometimes hinder the reaction. acs.org

The quaternization of brucine has been explored to create new chiral selectors for high-performance liquid chromatography (HPLC). researchgate.net For instance, quaternized brucine has been used in the development of chiral stationary phases for the separation of enantiomers. researchgate.net

Investigation of this compound as an Electron Donor in Charge Transfer Complex Synthesis

This compound has been utilized as an electron donor in the synthesis of charge transfer complexes. scientificlabs.ie These complexes are formed through the interaction of an electron donor (this compound) with an electron acceptor. Examples of electron acceptors that have been used in conjunction with this compound include 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) and chloranilic acid. scientificlabs.ie The formation of these charge transfer complexes is a key step in various chemical reactions and has been a subject of spectroscopic and antimicrobial studies. researchgate.net

Solid State Forms and Hydration/dehydration Behavior of Brucine Sulfate

Characterization of Brucine (B1667951) Sulfate (B86663) Hydrate (B1144303) Polymorphs and Pseudopolymorphs

Brucine sulfate exhibits a remarkable tendency to form various hydrates, which can be broadly categorized as stoichiometric and non-stoichiometric. acs.orgnih.gov These forms have been elucidated through a combination of analytical techniques, including powder X-ray diffraction (PXRD), thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and gravimetric moisture sorption analysis. rsc.org The interconversion between these hydrates can be triggered by small changes in relative humidity, complicating their identification and characterization. researchgate.netrsc.orgdntb.gov.uarsc.org

Stoichiometric Hydrate Forms (e.g., Hexahydrate, Tetrahydrate, Dihydrate)

Stoichiometric hydrates of brucine sulfate contain a fixed number of water molecules within their crystal lattice. acs.org One of the well-characterized stoichiometric forms is a tetrahydrate, designated as HyB. acs.orgnih.govnih.gov This form is stable at 25 °C in a relative humidity range of approximately 10% to 90%. acs.orgnih.gov The loss of water from the tetrahydrate leads to the collapse of the crystal structure, forming an amorphous phase. acs.orgnih.govnih.gov Another reported stoichiometric form is a hexahydrate (HyB), which is only observable in a very narrow RH window at room temperature (22%–25%). rsc.orgresearchgate.net Research has also identified a dihydrate form (HyA). nih.govnih.govresearchgate.net

The preparation of these stoichiometric hydrates often involves stirring a brucine suspension in water under specific temperature conditions. For instance, the tetrahydrate (HyB) can be prepared by stirring at 0 °C for 24 hours. acs.orgnih.gov

Non-Stoichiometric Hydrate Forms and Variable Water Content

In contrast to their stoichiometric counterparts, non-stoichiometric hydrates of brucine sulfate can have a variable water content within a certain range of relative humidity without significant changes to their crystal structure. acs.orgnih.gov This behavior is often observed in structures with channels or voids that can accommodate water molecules. acs.orgnih.gov

One such form, known as HyA, demonstrates non-stoichiometric behavior. acs.orgresearchgate.net It can contain between 6.5 and 7.4 molecules of water per brucine sulfate unit and is stable at relative humidity levels of 26% or higher at room temperature. rsc.orgresearchgate.netresearchgate.net At RH values below 40% at 25°C, HyA exhibits a gradual loss of water, which is characteristic of non-stoichiometric hydrates. acs.orgnih.govacs.orgnih.gov Another non-stoichiometric hydrate, HyC, shows a variable water content of five and fewer water molecules per brucine sulfate unit at RH values ≤ 20%. rsc.orgresearchgate.net

Newly Discovered Brucine Hydrate Forms (e.g., 3.86-hydrate)

Recent research has expanded the known solid-form landscape of brucine, identifying new hydrate forms. nih.gov Among these is a hydrate designated as HyC, which contains approximately 3.65 to 3.85 molecules of water per molecule of brucine. acs.orgnih.govacs.orgnih.gov This form, also referred to as a 3.86-hydrate, is stable at or above 55% relative humidity at 25 °C. acs.orgnih.govnih.gov The discovery of such forms highlights the complexity of brucine sulfate's hydration behavior and the importance of precise control over environmental conditions during analysis. nih.gov Another hydrate, a 5.25-hydrate, has also been reported, although it was found as a minor, metastable component in a mixture of hydrates. nih.gov

Investigation of Anhydrous and Amorphous Brucine Sulfate Forms

Beyond its hydrated states, brucine sulfate can exist in both anhydrous (AH) and amorphous forms. acs.orgnih.govrsc.orgresearchgate.netresearchgate.net The anhydrous form is the most thermodynamically stable phase at low relative humidity (below 40% RH) and room temperature. acs.orgnih.govresearchgate.net It can be produced by dehydrating certain hydrate forms, such as by drying HyC at 160 °C. acs.orgnih.gov The anhydrous form itself can exhibit polymorphism, with a low-temperature anhydrate (AHLT) being reported. nih.gov

An amorphous form of brucine sulfate can be generated through the dehydration of specific hydrates. For example, when the tetrahydrate (HyB) is subjected to relative humidity below 10%, it collapses into an amorphous state. acs.orgnih.gov This amorphous phase can, in turn, transform into the anhydrous form at RH below 40% or recrystallize into hydrated phases at higher humidity levels. acs.orgnih.govresearchgate.net The removal of essential water molecules that stabilize the hydrate structures can lead to a collapse to the amorphous state, a process that can be very slow. rsc.orgresearchgate.net

Solid-State Interconversion Pathways and Phase Transitions

The various solid-state forms of brucine sulfate are interconnected through a series of phase transitions that are highly dependent on environmental factors, primarily relative humidity and temperature. acs.orgnih.govrsc.orgresearchgate.netrsc.orgresearchgate.net These interconversions are often reversible, creating a dynamic system of solid forms.

Moisture-Dependent Transformation Mechanisms

The transformation between the different hydrates, as well as between hydrated and anhydrous or amorphous forms, is governed by the ambient moisture level. acs.orgnih.govrsc.org For example, the dihydrate (HyA) can be dehydrated to an isostructural dehydrate (HyAdehy), which readily transforms back to HyA upon exposure to moisture. acs.orgnih.govacs.org The tetrahydrate (HyB) dehydrates to an amorphous form at low RH, which can then recrystallize to other hydrated forms at higher RH. acs.orgnih.gov The 3.86-hydrate (HyC) dehydrates in a single step to the anhydrous form when the relative humidity drops below 55% at 25 °C. acs.orgnih.govresearchgate.net The anhydrous form, in turn, can revert to hydrated forms at higher humidity. These moisture-dependent transformations highlight the critical role of water in the crystal lattice stability of brucine sulfate. vulcanchem.com

Summary of Brucine Sulfate Solid Forms

| Form Name | Type | Water Content (moles H₂O / mole brucine sulfate) | Stability Conditions (at 25°C unless noted) | Dehydration Product |

| HyA | Non-stoichiometric Dihydrate | 6.5 - 7.4, also described as a dihydrate | ≥ 26% RH rsc.orgresearchgate.netresearchgate.net, shows non-stoichiometric behavior < 40% RH acs.orgnih.govacs.orgnih.gov | Isostructural dehydrate (HyAdehy) acs.orgnih.govacs.org |

| HyB | Stoichiometric Tetrahydrate | 4 | 10% - 90% RH acs.orgnih.gov | Amorphous brucine acs.orgnih.gov |

| HyB | Stoichiometric Hexahydrate | 6 | Narrow window: 22% - 25% RH at RT rsc.orgresearchgate.net | Not specified |

| HyC | Non-stoichiometric Hydrate | 3.65 - 3.85 | ≥ 55% RH acs.orgnih.gov | Anhydrous (AH) acs.orgnih.govresearchgate.net |

| Anhydrous (AH) | Anhydrous | 0 | < 40% RH acs.orgnih.govresearchgate.net | N/A |

| Amorphous | Amorphous | Variable | Formed upon dehydration of HyB (<10% RH) acs.orgnih.gov | Transforms to AH (<40% RH) or hydrates (>high RH) acs.orgnih.govresearchgate.net |

Temperature-Dependent Transformation Mechanisms

The solid-state transformations of brucine sulfate hydrates are intricately linked to temperature, often in conjunction with ambient humidity. Thermal analysis reveals complex, multi-step mechanisms involving dehydration, crystallization, and phase transitions.

The dihydrate, known as HyA, undergoes a one-step mass loss corresponding to approximately 1.92 moles of water when heated under a dry nitrogen purge. acs.org Differential Scanning Calorimetry (DSC) experiments provide a more detailed picture of the temperature-dependent transformations. When heated in pans with pinhole lids at rates of 5°C/min or less, HyA begins to dehydrate above 80°C, a process that completes below 120°C, resulting in an amorphous form. nih.gov Above 120°C, an exothermic event signals the crystallization of the anhydrous form (AH). nih.gov Upon further heating, this anhydrous form melts at an onset temperature of approximately 178.9°C. nih.gov

The tetrahydrate, HyB, displays different thermal behavior. Under heating, it dehydrates to amorphous brucine at temperatures below 80°C. acs.org This is followed by a glass transition at about 90°C, crystallization into the anhydrous form (AH) above 130°C, and subsequent melting of AH at 178.9°C. acs.org When heated in a sealed DSC pan, which restricts water loss, HyB undergoes a peritectic transformation to the dihydrate (HyA). acs.org

Hydrate C (HyC), which contains between 3.65 and 3.85 moles of water, dehydrates to the anhydrous form (AH) upon heating. acs.orgnih.gov This transformation occurs in a single step when the relative humidity is below 55% at 25°C. acs.orgnih.gov The resulting AH can be converted back to HyC upon exposure to high moisture conditions (≥ 80% RH). acs.org

Furthermore, brucine possesses an enantiotropically related polymorphic pair of anhydrous forms, AH and a low-temperature anhydrate (AHLT). The transformation from AH to AHLT occurs upon cooling at -24°C, while the reverse transformation happens at 36°C upon heating. nih.gov Slurry experiments indicate the thermodynamic transition point between this pair is below 10°C. nih.gov

The stability of these forms is also dependent on water activity (aw) at different temperatures. At 40°C, for instance, only two solid forms are thermodynamically stable: AH is stable at aw ≤ 0.3, while HyA is the stable form at aw ≥ 0.4. acs.org

| Hydrate Form | Heating Conditions | Observed Thermal Events & Onset Temperatures | Final Product |

|---|---|---|---|

| Hydrate A (HyA) | Open/Pinhole Pan, ≤ 5°C/min | Dehydration (>80°C), Crystallization of AH (>120°C), Melting of AH (~178.9°C) | Melt |

| Hydrate B (HyB) | Open Pan | Dehydration (<80°C), Glass Transition (~90°C), Crystallization of AH (>130°C), Melting of AH (~178.9°C) | Melt |

| Hydrate B (HyB) | Sealed Pan | Peritectic transformation to HyA | Hydrate A (HyA) |

| Hydrate C (HyC) | Heating | Dehydration to AH | Anhydrous Brucine (AH) |

Kinetic Versus Thermodynamic Stability of Hydrate Forms

The various solid-state forms of brucine sulfate exhibit a fascinating interplay between kinetic and thermodynamic stability, which is highly dependent on environmental conditions like temperature and water activity (aw) or relative humidity (RH). acs.org The forms observed in short-term experiments, such as dynamic vapor sorption (DVS) studies, often represent kinetically stabilized phases, which may not be the most thermodynamically stable form. acs.org True thermodynamic stability is typically determined through long-term storage experiments or slurry water activity measurements. acs.org

An extraordinary characteristic of brucine sulfate is that, depending on the specific temperature and water vapor pressure, each of the three hydrates (HyA, HyB, and HyC) as well as the anhydrous form (AH) can become the thermodynamically most stable form. acs.orgnih.gov

Anhydrous Brucine (AH) : This form is thermodynamically the most stable phase at low relative humidity. Specifically, at 25°C, it is the stable form at RH levels below 40%. acs.orgnih.gov

Dihydrate (HyA) : This hydrate shows nonstoichiometric behavior. It is thermodynamically stable at 25°C in an RH range of approximately 40% to 80%. acs.org Upon dehydration at RH < 40%, it forms a metastable, isomorphous dehydrate (HyAdehy), which can kinetically persist but will eventually convert to the stable AH form under dry conditions or revert to HyA upon exposure to moisture. acs.orgnih.govacs.org

Tetrahydrate (HyB) : This is a stoichiometric hydrate. The loss of its water molecules, which occurs at RH values below 10%, causes the crystal structure to collapse into a kinetically trapped amorphous phase. acs.orgnih.govnih.gov This amorphous intermediate can then transform into the more stable AH at RH < 40% or a mixture of hydrates at higher RH. acs.orgnih.gov

Hydrate C (HyC) : This hydrate, with a variable water content of 3.65–3.85 moles, is thermodynamically stable only at high humidity, specifically at RH ≥ 55% at 25°C. acs.orgnih.govnih.gov Below this humidity level, it kinetically transforms into the anhydrous AH form. acs.orgnih.gov

Enthalpic data reveals the stabilization of these hydrates relative to the anhydrous form. The tetrahydrate (HyB) and the 3.85-hydrate (HyC) are significantly stabilized by enthalpy, with values of approximately 23 kJ/mol and 19 kJ/mol, respectively. acs.org In contrast, the dihydrate (HyA) shows much less enthalpic stabilization at around 3 kJ/mol.

| Solid Form | Type | Thermodynamically Stable RH Range | Kinetic Transformation Products |

|---|---|---|---|

| Anhydrous (AH) | Anhydrate | < 40% RH | Transforms to HyC at ≥ 80% RH |

| Hydrate A (HyA) | Nonstoichiometric Dihydrate | ~40% - 80% RH | Forms metastable HyAdehy at < 40% RH |

| Hydrate B (HyB) | Stoichiometric Tetrahydrate | Stable between 10% and 90% RH (kinetically) | Collapses to amorphous form at < 10% RH |

| Hydrate C (HyC) | Nonstoichiometric 3.65-3.85 Hydrate | ≥ 55% RH | Dehydrates to AH at < 55% RH |

Role of Additives in Hydrate Crystallization

The crystallization of specific brucine sulfate hydrate forms can be influenced by the presence of additives. Research into the crystallization of brucine hydrates with additives led to the discovery of a new, kinetically favored 3.86-hydrate. acs.org

In the crystals of this particular hydrate, large 15- and 16-membered water clusters with a cuboidal topology are found encapsulated within cages formed by honeycomb-like layers of brucine molecules. acs.org The formation of this specific, kinetically favored hydrate in the presence of additives highlights that such substances can alter the crystallization pathway, favoring the nucleation and growth of a metastable form over the thermodynamically stable one. acs.org This demonstrates that additives can play a crucial role in controlling the solid-state outcome of brucine sulfate crystallization.

Crystallographic Studies and Supramolecular Architecture of Brucine Sulfate Salt Hydrates

Single Crystal X-ray Diffraction Analysis of Brucine (B1667951) Sulfate (B86663) Hydrates

Single crystal X-ray diffraction (SCXRD) stands as the definitive technique for elucidating the three-dimensional atomic arrangement within a crystal. For brucine sulfate salt hydrates, SCXRD studies have been instrumental in identifying and characterizing its various pseudopolymorphic forms. Research has revealed a complex solid-form landscape for brucine sulfate, with at least three distinct hydrate (B1144303) forms, designated as HyA, HyB, and HyC, each exhibiting unique structural characteristics and stability profiles dependent on environmental conditions such as relative humidity (RH). acs.orgtcichemicals.com

The hydrate form obtained directly from crystallization experiments, HyA, is the most commonly described in the literature. acs.orgtcichemicals.com The other two known hydrates, HyB and HyC, are typically produced through the controlled dehydration of HyA. acs.orgtcichemicals.com These hydrates display variability in their water content, a phenomenon that complicates their definitive characterization. HyA, for instance, can contain between 6.5 and 7.4 water molecules per formula unit of brucine sulfate and is stable at room temperature only at a relative humidity of 26% or greater. acs.orgtcichemicals.com HyB is a stoichiometric hexahydrate, existing in a very narrow RH window of 22–25% at room temperature. acs.orgtcichemicals.com Below this, at RH values of 20% or less, HyC is formed, which has a variable water content of five or fewer water molecules. acs.orgtcichemicals.com Complete dehydration of these crystalline hydrates leads to the formation of an amorphous phase of brucine sulfate. acs.orgtcichemicals.com

While detailed crystallographic data for each specific hydrate of brucine sulfate is dispersed throughout the literature, the following table summarizes the general findings on the different hydrated forms.

| Hydrate Form | Stoichiometry (Water Molecules) | Relative Humidity (RH) Stability Range (at RT) | Key Structural Features |

| HyA | 6.5 - 7.4 | ≥ 26% | The most common and stable hydrate at higher humidity. |

| HyB | 6 | 22% - 25% | A stoichiometric hydrate existing in a narrow humidity range. |

| HyC | ≤ 5 | ≤ 20% | A lower hydrate with variable water content. |

This table is a compilation of data from available research. Specific crystallographic parameters such as unit cell dimensions and space groups are subjects of ongoing and detailed structural studies.

Elucidation of Hydrogen Bonding Networks and Intermolecular Interactions

The stability and structural integrity of brucine sulfate salt hydrates are critically dependent on a complex and extensive network of hydrogen bonds. These interactions involve the brucinium cations, the sulfate anions, and the water molecules of hydration. The protonated nitrogen atom within the brucinium cation acts as a hydrogen bond donor, interacting with the oxygen atoms of the sulfate anion and with water molecules. In turn, the sulfate anions, with their multiple oxygen atoms, serve as primary hydrogen bond acceptors.

Characterization of Brucinium Host Substructures and Corrugated Layers

A characteristic feature of the crystal structures of many brucinium salts is the formation of well-defined host substructures. In the case of brucine sulfate hydrates, the brucinium cations self-assemble into distinctive arrangements, often described as undulating or corrugated layers. These layers create channels and cavities within the crystal lattice that are capable of accommodating the sulfate anions and the water molecules of hydration.

The formation of these corrugated layers is a recurring motif in brucine crystallography. This self-assembly is driven by a combination of van der Waals forces and weaker C-H···O interactions between the bulky, rigid brucinium cations. The specific topography of these layers, including the size and shape of the resulting cavities, is influenced by the nature of the counter-ion and the degree of hydration. In brucine sulfate hydrates, these layers form a scaffold around which the sulfate anions and water clusters are organized.

Analysis of Encapsulated Water Clusters (e.g., Cuboidal Water Clusters)

Within the cavities of the brucinium host substructures, the water molecules often aggregate into discrete, ordered clusters. These encapsulated water clusters are a fascinating aspect of the supramolecular architecture of brucine sulfate hydrates. The size and topology of these clusters can vary, and they are stabilized by a network of hydrogen bonds between the water molecules themselves, as well as by interactions with the surrounding brucinium and sulfate ions.

Investigation of Molecular Recognition Phenomena in Crystal Packing

The formation of specific and stable brucine sulfate hydrate structures is a clear demonstration of molecular recognition in the solid state. The brucinium cation, with its defined shape and distribution of hydrogen bond donors, selectively interacts with the sulfate anion and a specific number of water molecules to form a thermodynamically favorable crystal lattice.

This recognition process is a delicate balance of various non-covalent interactions, including hydrogen bonding, ionic interactions, and van der Waals forces. The "host" substructure of the brucinium layers recognizes and accommodates the "guest" sulfate anions and water clusters with a high degree of specificity. The subtle interplay of these forces dictates which hydrated form is preferred under a given set of conditions, illustrating the principles of host-guest chemistry within a crystalline environment. The study of these phenomena in brucine sulfate hydrates contributes to a deeper understanding of the factors that govern the self-assembly of complex molecular systems.

Crystal Engineering Principles Applied to Brucine Sulfate Hydrates

The study of brucine sulfate hydrates serves as an excellent case study for the principles of crystal engineering. Crystal engineering is the rational design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. The predictable formation of the brucinium corrugated layers provides a reliable supramolecular synthon that can be potentially utilized in the design of new crystalline materials.

By understanding how the brucinium host framework interacts with different guest anions and with water molecules, it may be possible to design novel multi-component crystals with tailored properties. The knowledge gained from the study of the various hydrated forms of brucine sulfate, including the factors that control their formation and interconversion, can be applied to the broader field of pharmaceutical sciences, where control over the solid form of an active pharmaceutical ingredient is of paramount importance. The ability to predict and control the formation of specific hydrates is a key goal of crystal engineering, and the brucine sulfate system provides a rich platform for exploring the fundamental principles that underpin this endeavor.

Chiral Recognition and Stereochemical Applications of Brucine Sulfate

Mechanisms of Racemic Resolution by Brucine (B1667951) Sulfate (B86663)

The primary mechanism by which brucine sulfate resolves racemic mixtures is through the formation of diastereomeric salts that exhibit different solubilities, allowing for their separation by fractional crystallization. wikipedia.orgacs.org This process is influenced by several factors, including the solvent system used and the specific molecular interactions between the brucine cation and the chiral anion.

When a racemic acid is treated with brucine sulfate, two diastereomeric salts are formed. nih.gov These diastereomers, having different physical properties, most notably solubility, can be separated by fractional crystallization. wikipedia.orggoogle.com One diastereomer will preferentially crystallize from the solution, leaving the other in the mother liquor. This separation is a cornerstone of classical resolution techniques and has been successfully applied to a wide range of chiral acids. wikipedia.orglibretexts.org For instance, the resolution of 3-cyclohexene-1-carboxylic acid has been achieved using brucine, where the diastereomeric salts are separated through repeated crystallization from acetone. scispace.com

The efficiency of this separation is dependent on the difference in solubility between the two diastereomeric salts. A larger difference facilitates a more complete separation. The less soluble salt is isolated, and the acid is then regenerated, typically by treatment with a stronger acid to liberate the desired enantiomer. google.com

The choice of solvent plays a critical role in the efficiency of chiral resolution by diastereomeric salt formation. acs.org Solvents can influence the solubility of the diastereomeric salts and can even be incorporated into the crystal lattice, which in turn affects the stability and solubility of the salts. acs.orgresearchgate.net This phenomenon, known as solvent-induced chirality switching, has been observed in the resolution of certain hydroxycarboxylic acids. acs.orgnih.gov

For example, in the resolution of some racemic acids, changing the recrystallization solvent can reverse the stereochemistry of the acid that preferentially crystallizes. nih.gov This is because different solvents can lead to the formation of different solvated crystal structures with altered hydrogen-bonding networks and, consequently, different stabilities and solubilities. acs.org The polarity of the solvent is a key factor; for instance, less polar solvents might favor the crystallization of one diastereomer, while more polar, protic solvents like alcohols could favor the other by forming specific solvated structures. nih.gov

Table 1: Effect of Solvent on Chiral Resolution

| Racemic Compound | Chiral Resolving Agent | Solvent | Less Soluble Diastereomer | Reference |

| Mandelic Acid | (-)-ADPE | n-PrOH | (R)-MA·(-)-ADPE | nih.gov |

| Mandelic Acid | (-)-ADPE | i-PrOH | (S)-MA·(-)-ADPE | nih.gov |

Note: While this table illustrates the principle of solvent-induced chirality switching, the resolving agent shown is not brucine sulfate. The principle, however, is broadly applicable to diastereomeric salt resolutions.

The concept of a "three-point interaction model" is often invoked to explain the mechanism of chiral recognition at a molecular level. wikipedia.org For effective chiral discrimination, it is proposed that at least three points of interaction must exist between the chiral selector (in this case, the brucine cation) and one of the enantiomers of the analyte. wikipedia.org These interactions can include hydrogen bonding, ionic interactions, π-π stacking, and steric repulsion. nih.gov

In the context of brucine sulfate resolving a chiral acid, the brucinium cation forms a salt with the carboxylate anion. The chiral recognition arises from the differential stability of the two diastereomeric ion pairs. The specific three-dimensional arrangement of functional groups in the brucine molecule allows it to interact differently with the two enantiomers of the acid. These interactions can involve hydrogen bonds between the protonated nitrogen of brucine and the carboxylate group of the acid, as well as other non-covalent interactions that create a more stable complex with one enantiomer over the other. researchgate.net This difference in stability translates to the observed difference in solubility of the resulting diastereomeric salts.

Applications as a Chiral Resolving Agent in Organic Synthesis

Brucine and its salts have a long history of use as resolving agents in organic synthesis for a variety of chiral acids. wikipedia.orgsioc-journal.cn

Brucine sulfate is widely used for the resolution of racemic carboxylic acids. sioc-journal.cn The process involves the formation of diastereomeric salts, which are then separated by fractional crystallization. wikipedia.org A notable example is the resolution of 3-cyclohexene-1-carboxylic acid, where brucine is used to separate the enantiomers. scispace.com The success of the resolution depends on finding a suitable solvent system that allows for a significant difference in the solubility of the two diastereomeric salts.

The application of brucine extends to the resolution of chiral phosphoric and phosphonic acids. sioc-journal.cn Similar to carboxylic acids, these acidic phosphorus compounds can form diastereomeric salts with brucine. The separation of these salts by fractional crystallization allows for the isolation of the individual enantiomers. This method has been a valuable tool in the synthesis of enantiomerically pure organophosphorus compounds. ethernet.edu.et

Resolution of Phenols and Alcohols (e.g., Tertiary Acetylenic Alcohols)

Brucine and its salts, including brucine sulfate, are widely employed as chiral resolving agents for a variety of racemic compounds, including phenols and alcohols. sioc-journal.cnccspublishing.org.cn The principle behind this application lies in the formation of diastereomeric salts or complexes between the chiral brucine molecule and the enantiomers of the racemic substrate. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization.

A notable application is the optical resolution of tertiary acetylenic alcohols. scientificlabs.iechemicalbook.com Research has demonstrated that brucine can efficiently resolve these types of alcohols through complexation. researchgate.net For instance, a 1:1 complex between brucine and 1-(o-bromophenyl)-1-phenyl-2-propynol has been successfully used for its resolution, and the crystal structure of this complex has been elucidated. researchgate.net This capability is crucial in synthetic chemistry, as chiral alcohols are important building blocks for many pharmaceuticals and other biologically active molecules.

The resolution process typically involves dissolving the racemic alcohol and brucine (or its sulfate salt) in a suitable solvent. The less soluble diastereomeric complex crystallizes out of the solution, leaving the more soluble one in the mother liquor. The resolved enantiomer can then be recovered from the separated diastereomer. The efficiency of the resolution depends on factors such as the solvent system, temperature, and the specific structure of the alcohol.

Resolution of Drug Intermediates and Related Compounds

The ability of brucine sulfate to resolve racemic mixtures extends to the pharmaceutical industry, where it is used for the separation of enantiomers of drug intermediates and related compounds. netascientific.com The stereochemistry of a drug is often critical to its pharmacological activity and safety profile. In many cases, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause undesirable side effects. google.com

Brucine sulfate serves as a valuable tool for obtaining enantiomerically pure drug intermediates. netascientific.com For example, it has been investigated as a chiral selector in thin-layer chromatography for the resolution of racemic citalopram (B1669093), an antidepressant drug. nih.gov The separation is based on the formation of diastereomeric complexes between brucine and the citalopram enantiomers through ionic interactions. nih.gov This application highlights the importance of brucine sulfate in ensuring the stereochemical purity of pharmaceuticals.

The general strategy involves reacting the racemic drug intermediate, which often possesses an acidic or basic functional group, with brucine sulfate to form diastereomeric salts. These salts can then be separated based on their differential solubility or chromatographic behavior.

Utilization as Chiral Auxiliaries in Asymmetric Reactions

Beyond its role as a resolving agent, brucine and its derivatives can also function as chiral auxiliaries in asymmetric synthesis. sioc-journal.cnnetascientific.com A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed and can ideally be recovered for reuse. dokumen.pub

The complex and rigid structure of brucine provides a well-defined chiral environment that can effectively control the approach of reagents to the substrate, leading to the preferential formation of one diastereomer over the other. netascientific.comchemimpex.com This diastereoselectivity is then translated into enantioselectivity upon removal of the brucine auxiliary.

While the direct use of brucine sulfate as a chiral auxiliary is less common than its application as a resolving agent, the underlying principle of its chiral influence is fundamental to the development of brucine-derived synthetic tools.

Development of Brucine-Derived Chiral Catalysts

The structural features of brucine make it an excellent scaffold for the development of chiral catalysts. sioc-journal.cnccspublishing.org.cn By chemically modifying the brucine molecule, researchers have created a variety of catalysts that are effective in a range of asymmetric reactions. purdue.edu These modifications often target the functional groups of brucine, such as the tertiary amine or the alkene, to introduce new catalytic functionalities while retaining the inherent chirality of the parent molecule. sioc-journal.cn

Examples of brucine-derived catalysts include:

Brucine N-oxide: This derivative has been used as a nucleophilic organocatalyst in the Morita-Baylis-Hillman (MBH) reaction. purdue.edugrafiati.com It can also act as a chiral ligand in metal-catalyzed reactions. mdpi.com

Brucine diol: This compound, derived from the dihydroxylation of the C=C bond in brucine, has shown promise as a chiral ligand in copper-catalyzed asymmetric conjugate additions and cycloaddition reactions. purdue.edugrafiati.com

These catalysts offer the advantage of being derived from a readily available and relatively inexpensive natural product. The development of brucine-derived catalysts is an active area of research, with the aim of creating highly efficient and selective catalysts for asymmetric synthesis. acs.org

Exploration of Brucine as Chiral Ligands in Coordination Chemistry

The nitrogen and oxygen atoms within the brucine structure can act as donor atoms, allowing it to function as a chiral ligand in coordination chemistry. sioc-journal.cnpurdue.edu When brucine or its derivatives coordinate to a metal center, they create a chiral environment around the metal, which can then be used to catalyze asymmetric reactions. rsc.org

The formation of metal complexes with brucine-derived ligands has been a key strategy in the development of new chiral catalysts. For example, brucine diol-copper complexes have been successfully employed in asymmetric conjugate additions of glycine (B1666218) imines to nitroalkenes, affording products with high diastereoselectivity and enantioselectivity. purdue.edugrafiati.com

The ability to tune the electronic and steric properties of the brucine ligand through chemical modification allows for the optimization of the catalytic activity and selectivity of the resulting metal complexes. purdue.edu The study of brucine and its derivatives as chiral ligands continues to be a fruitful area of research, contributing to the expanding toolbox of methods for asymmetric catalysis. researchgate.net

Advanced Analytical and Spectroscopic Characterization of Brucine Sulfate Salt Hydrates

Thermal Analytical Techniques for Hydrate (B1144303) Stability and Transitions

Thermal analysis plays a pivotal role in understanding the stability and dehydration pathways of brucine (B1667951) sulfate (B86663) salt hydrates. researchgate.net Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical data on the energetic and mass changes that occur with variations in temperature and humidity. rsc.org These methods are essential for identifying distinct hydrate phases and their interconversion mechanisms. researchgate.net

Differential Scanning Calorimetry (DSC) is instrumental in quantifying the enthalpic changes associated with the hydration and dehydration of brucine sulfate. It measures the heat flow to or from a sample as it is heated, cooled, or held at a constant temperature, providing insights into phase transitions. nih.gov

For instance, DSC experiments on different brucine sulfate hydrates reveal distinct thermal events. The dihydrate, referred to as HyA, shows a multi-step process when heated in a pan with pinholes: dehydration to an amorphous form, followed by crystallization of the anhydrate (AH), and finally, the melting of AH. acs.org In sealed pans, which prevent water loss, the peritectic transformation of one hydrate form to another can be observed. acs.org

The enthalpic stabilization of various hydrates relative to the most stable anhydrous form can be estimated using DSC, with values ranging from 5.7 to 25.6 kJ mol⁻¹. researchgate.net Specifically, the tetrahydrate (HyB) and a 3.85-hydrate (HyC) exhibit significant enthalpic stabilization of approximately 23 kJ/mol and 19 kJ/mol, respectively, while the dihydrate (HyA) shows a much lower stabilization of about 3 kJ/mol.

However, the interpretation of DSC data can be complex due to overlapping endothermic peaks from dehydration and the thermal degradation of brucine itself at temperatures above 150°C. Therefore, careful experimental design, including the use of different pan types (open, pinhole, or sealed) and heating rates, is crucial for obtaining meaningful results. acs.org

Table 1: DSC Events for Brucine Sulfate Hydrate HyB

| Thermal Event | Description | Temperature Range (°C) | Pan Type |

|---|---|---|---|

| 1 | Dehydration to amorphous brucine | < 80 | Open |

| 2 | Glass transition | ~90 | Open |

| 3 | Crystallization of anhydrate (AH) | > 130 | Open |

| 4 | Melting of AH | 178.9 ± 0.1 | Open |

| 5 | Peritectic transformation to HyA | Varies | Sealed |

Data sourced from Crystal Growth & Design. acs.org

Thermogravimetric Analysis (TGA) is a fundamental technique for quantifying the water content and observing the dehydration steps of brucine sulfate hydrates. nih.gov It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. acs.org

TGA studies have been crucial in identifying and characterizing the different hydrate forms of brucine sulfate. For example, TGA of the tetrahydrate (HyB) shows a mass loss of 15.32%, which corresponds to approximately 3.96 moles of water. acs.org Another form, HyC, exhibits a stepwise dehydration, losing water to become anhydrous. The dihydrate (HyA), on the other hand, displays nonstoichiometric dehydration at relative humidities below 40%.

The conditions under which TGA is performed, such as the heating rate and the type of pan used, can significantly influence the results. acs.org For instance, the TGA curve for HyA recorded in a pan with a single pinhole lid at a heating rate of 5 °C min⁻¹ provides specific dehydration profiles. acs.org This technique, often used in conjunction with DSC, allows for a comprehensive understanding of the thermal behavior of these hydrates. nih.govacs.org

Table 2: TGA Findings for Different Brucine Sulfate Hydrates

| Hydrate Form | Water Content (moles) | Dehydration Behavior |

|---|---|---|

| HyA (dihydrate) | ~2 | Nonstoichiometric dehydration below 40% RH. |

| HyB (tetrahydrate) | 3.96 | Single-step mass loss. acs.org |

| HyC (3.85-hydrate) | 3.65–3.85 | Stepwise dehydration. |

Data compiled from multiple sources. acs.org

Powder X-ray Diffraction (PXRD) for Phase Identification and Stability Studies

Powder X-ray Diffraction (PXRD) is an indispensable tool for identifying the crystalline phases of brucine sulfate hydrates and monitoring their structural transformations under different conditions. rsc.org This technique provides a unique "fingerprint" for each crystalline solid, allowing for the differentiation between various hydrate forms and the anhydrous state. nih.gov

The solid-state landscape of brucine sulfate is complex, with at least three hydrate forms (HyA, HyB, and HyC) and an amorphous phase being identified. researchgate.netrsc.org PXRD has been instrumental in characterizing these forms and understanding their interconversions, which are often triggered by slight changes in relative humidity. researchgate.net For instance, the hydrate obtained from crystallization in water, HyA, is the most commonly described form in the literature. researchgate.netrsc.org The other hydrates, HyB and HyC, were identified through dehydration studies starting from HyA. researchgate.netrsc.org

PXRD can also reveal the formation of an amorphous phase upon the dehydration of certain hydrates, such as the collapse of the HyB crystal structure when its water molecules are removed. researchgate.netacs.org This amorphous phase can, in turn, transform into the anhydrous form (AH) or a mixture of hydrated phases depending on the ambient relative humidity. acs.org

To investigate the stability of brucine sulfate hydrates under varying humidity levels, moisture-controlled PXRD measurements are employed. researchgate.netacs.org This in-situ technique allows for the monitoring of structural changes as the relative humidity (RH) is systematically altered. acs.org

For the dihydrate HyA, moisture-dependent PXRD shows that it is stable above approximately 20% RH. acs.org Below this threshold, it begins to release water, and at very low RH, it loses crystallinity. acs.orgnih.gov The changes in the diffraction patterns, such as slight shifts in peak positions, can indicate nonstoichiometric dehydration where the crystal lattice is retained despite the loss of some water molecules. acs.org

Moisture-controlled PXRD has also been used to study the nonstoichiometric behavior of HyC at higher RH values (≥ 50%), as indicated by slight shifts in peak positions. acs.org The PXRD pattern of HyC at 80% RH and 25 °C has been successfully indexed to a monoclinic unit cell. acs.org These studies highlight the dynamic nature of brucine sulfate hydrates and the importance of controlling the atmospheric moisture during analysis to obtain accurate and reproducible results. researchgate.netacs.org

Vibrational Spectroscopy for Structural Insights

Vibrational spectroscopy, encompassing techniques like Infrared (IR) spectroscopy, provides valuable information about the molecular structure and interactions within brucine sulfate salt hydrates. rsc.org These methods are particularly sensitive to changes in the local environment of water molecules and the brucine sulfate molecule itself, making them ideal for studying hydration and dehydration processes. acs.org

The analysis of vibrational spectra can help to elucidate the hydrogen-bonding networks within the crystal structure and how they are affected by the presence or absence of water molecules. researchgate.net This information is complementary to the data obtained from thermal analysis and PXRD, contributing to a more complete understanding of the solid-state properties of these compounds. rsc.org

Infrared (IR) spectroscopy is a powerful technique for analyzing the molecular interactions and the effects of hydration in brucine sulfate salt hydrates. By measuring the absorption of infrared radiation by the sample, IR spectroscopy can identify the vibrational modes of different functional groups and the water molecules within the crystal lattice. nih.gov

Changes in the IR spectra can be correlated with the dehydration and interconversion of different hydrate forms. nih.gov For example, variable temperature IR spectroscopy, often coupled with principal component analysis, can be used to track the structural changes that occur as a hydrate is heated and loses water. researchgate.netnih.gov This approach helps to identify the distinct hydrate phases and understand their dehydration pathways. researchgate.net

The IR spectra of brucine and its various solid forms, including hydrates, can exhibit noticeable differences, particularly in the regions associated with O-H and N-H stretching vibrations, which are sensitive to hydrogen bonding. acs.org These spectral differences can be used to distinguish between different hydrates and to study the dynamics of water molecules within the crystal structure. acs.org

Variable Temperature IR Spectroscopy

Variable Temperature Infrared (VTIR) Spectroscopy is a powerful tool for investigating the dehydration and phase transition processes of brucine sulfate salt hydrates. By monitoring changes in the IR spectrum as a function of temperature, researchers can identify the loss of water molecules and subsequent structural reorganizations. nih.gov

In a study on the closely related strychnine (B123637) sulfate hydrates, VTIR spectroscopy, coupled with principal component analysis (PCA), was instrumental in confirming the dehydration pathways observed by thermal analysis methods like DSC. nih.gov The analysis of the spectra at different temperatures revealed the formation of intermediate hydrate phases during the dehydration process. For instance, the transition from one hydrate form to another could be clearly visualized in the PCA score plots, where different principal components represented water loss and key structural changes. nih.gov This approach allows for the identification of distinct hydrate phases and the elucidation of their stability and dehydration routes, which are often dependent on the initial hydrate form and atmospheric conditions. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural analysis of complex organic molecules like brucine and its salts. nanalysis.comresearchgate.net Both solution-state and solid-state NMR provide critical information about the connectivity, chemical environment, and dynamics of the atoms within the molecule.

Solution-State NMR (¹H, ¹³C)

Solution-state ¹H and ¹³C NMR are fundamental for the structural elucidation of brucine. nanalysis.comresearchgate.net The ¹H NMR spectrum, although complex in the alkaloid region (1-4 ppm) due to overlapping signals, allows for the identification and assignment of specific protons in the molecule. nanalysis.com Key resonances, such as those from the methoxy (B1213986), alkene, and aromatic protons, exhibit characteristic chemical shifts that aid in the initial analysis. nanalysis.com

To overcome the challenge of signal overlap, two-dimensional (2D) NMR experiments like ¹H-¹H COSY (Correlation Spectroscopy) are employed. nanalysis.comresearchgate.net COSY spectra reveal through-bond couplings between protons, enabling the assignment of major ¹H-¹H interactions. nanalysis.com For instance, even when a proton resonance is obscured by other signals, its presence can be confirmed through its correlation with other protons in the COSY spectrum. nanalysis.com

The full assignment of the ¹H spectrum is a prerequisite for assigning the proton-bearing carbons in the ¹³C NMR spectrum using a 2D heteronuclear chemical shift correlation map (CSCM). researchgate.net The chemical shifts in the ¹³C NMR spectrum are assigned based on substituent effects, signal intensities, and multiplicities from off-resonance-decoupled spectra. nih.gov The effects of protonation on the carbon resonances can also provide valuable information for unambiguous assignments. researchgate.net

Table 1: Representative ¹H NMR Chemical Shifts for Brucine

| Proton Assignment | Chemical Shift (ppm) |

| H14 and H15 (methoxy) | ~3.9 |

| H6 (alkene) | ~6.2 |

| H8 and H9 (aromatic) | ~7.1, ~7.6 |

| Alkaloid Region | 1-4 |

| Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions. nanalysis.com |

Solid-State NMR (e.g., ¹³C, ¹⁵N, ²H) in Hydrate Studies

Solid-State NMR (ssNMR) is particularly valuable for studying the structure and dynamics of brucine sulfate in its hydrated crystalline forms. Unlike solution-state NMR, ssNMR provides information about the molecule in its solid, native state. The ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) NMR experiment is a standard technique used to obtain high-resolution spectra of solid samples. nih.gov

By analyzing the ¹³C CPMAS NMR spectra, including techniques like variable contact time and dipolar dephasing experiments, researchers can gain insights into the different polymorphic forms of the material. nih.gov Theoretical calculations of chemical shifts, such as those using the GIPAW (Gauge-Including Projector Augmented Wave) DFT method, can be used in conjunction with experimental data to identify and differentiate between various polymorphic and hydrated forms. nih.gov

Furthermore, ssNMR can be used to study the dynamics of water molecules within the crystal lattice and the interactions between the brucine sulfate molecules and the water of hydration. While specific ssNMR studies on brucine sulfate hydrates are not extensively detailed in the provided context, the application of these techniques to other complex alkaloids and their hydrated forms demonstrates their potential in this area. nih.govdaneshyari.com

Gravimetric Moisture Sorption/Desorption Analysis

Gravimetric Moisture Sorption/Desorption Analysis, often performed using Dynamic Vapor Sorption (DVS), is a critical technique for characterizing the hygroscopicity and hydration behavior of brucine sulfate salt hydrates. acs.orgresearchgate.netsurfacemeasurementsystems.com This method measures the change in mass of a sample as it is exposed to varying levels of relative humidity (RH) at a constant temperature. surfacemeasurementsystems.comnih.gov

The resulting sorption/desorption isotherms provide a wealth of information about the stability of different hydrate forms and their interconversion pathways. acs.orgresearchgate.net The shape of the isotherm can distinguish between stoichiometric and non-stoichiometric hydrates. nih.gov Stoichiometric hydrates typically show step-shaped isotherms, indicating a fixed water content over a specific RH range, while non-stoichiometric hydrates exhibit a more gradual change in mass with RH. nih.gov

For brucine sulfate, different hydrates exhibit distinct behaviors. For example, one hydrate form (HyA) shows a non-stoichiometric profile at lower RH, while another (HyC) is stable only at high RH (≥ 55%) and dehydrates in a single step at lower humidity. acs.orgnih.gov The tetrahydrate form (HyB) is stable over a broad RH range (10% to 90%) but becomes amorphous upon dehydration at very low RH. acs.orgresearchgate.net The hysteresis observed between the sorption and desorption curves is characteristic of phase transformations. acs.orgazom.com

Table 2: Hydration Behavior of Different Brucine Sulfate Hydrates at 25°C

| Hydrate Form | Water Content (moles per mole of brucine sulfate) | Stability Range (RH) | Dehydration Behavior |

| HyA | Variable (dihydrate) | Non-stoichiometric below 40% RH | Gradual water loss, forms isostructural dehydrate |

| HyB | 4 (tetrahydrate) | 10% - 90% | Single-step dehydration below 10% RH to an amorphous form |

| HyC | 3.65 - 3.85 | ≥ 55% | Single-step dehydration below 55% RH to the anhydrous form |

| Data compiled from multiple sources. acs.orgresearchgate.netnih.gov |

Integration of Complementary Analytical Techniques for Comprehensive Characterization

A comprehensive understanding of the complex solid-state behavior of brucine sulfate hydrates can only be achieved through the integration of multiple, complementary analytical techniques. acs.orgresearchgate.net The interconversion of different hydrate and anhydrous forms is influenced by subtle changes in relative humidity and temperature, making a multi-faceted approach essential. researchgate.netnih.gov

The combination of techniques such as Powder X-ray Diffraction (PXRD), thermal analysis (Differential Scanning Calorimetry - DSC, and Thermogravimetric Analysis - TGA), vibrational spectroscopy (IR and Raman), and gravimetric moisture sorption analysis provides a complete picture of the stability ranges and thermophysical properties of the system. acs.orgresearchgate.net

For instance, PXRD can identify the different crystalline phases and monitor structural changes during hydration and dehydration. acs.org TGA quantifies the water content, while DSC measures the enthalpy changes associated with these processes. acs.org Gravimetric moisture sorption analysis maps out the phase stability under controlled humidity, and vibrational spectroscopy provides insights into molecular interactions. acs.orgresearchgate.net The synergy of these methods allows for the elucidation of complex transformation pathways, the identification of both stable and metastable forms, and the rationalization of the observed solid-state behavior of brucine sulfate hydrates. researchgate.netrsc.org

Computational Chemistry and Modeling Approaches in Brucine Sulfate Hydrate Research

Crystal Structure Prediction (CSP) for Brucine (B1667951) Hydrates

Crystal Structure Prediction (CSP) methodologies are employed to generate and rank possible crystal structures for a given molecule based on their lattice energies. This computational screening helps in identifying potentially stable polymorphs and solvates, including hydrates, before they are discovered experimentally.

For brucine hydrates, CSP studies have been utilized to assess the energetic stability of different structural arrangements. A notable application involved the investigation of brucine dihydrate, a channel hydrate (B1144303) that maintains its framework structure upon dehydration. A CSP study confirmed the energetic stability of this "guest-free" or dehydrated framework, finding its structure to be within 20 kJ/mol of the global minimum on the crystal energy landscape. researchgate.net This finding is significant as it helps explain why this particular hydrate can be reversibly dehydrated without the collapse of its crystal lattice, a characteristic of non-stoichiometric or isostructural dehydrates. researchgate.net The ability to predict the viability of such dry frameworks is a critical step in understanding the full spectrum of a molecule's solid forms. researchgate.net

Key Findings from CSP Studies on Brucine Hydrates:

| Feature | Observation | Implication |

| Framework Stability | The dehydrated framework of brucine dihydrate is energetically stable. researchgate.net | Explains the reversible, non-stoichiometric dehydration behavior. |

| Predictive Power | Anhydrous CSP protocols can often predict the dry frameworks of non-stoichiometric hydrates. researchgate.net | Provides a computational route to understanding potential hydrate formation. |

Exploration of Crystal Energy Landscapes

The output of a CSP study is a crystal energy landscape, which plots the lattice energy of thousands of hypothetical crystal structures against their density or other geometric parameters. nih.govresearchgate.net This landscape provides a thermodynamic map of the relative stabilities of different polymorphs and solvates. A large energy gap between the global minimum (the most stable predicted structure) and other structures suggests a low likelihood of polymorphism, as seen with strychnine (B123637), a related alkaloid. researchgate.net Conversely, a landscape with many structures clustered at low energies indicates a higher probability of polymorphism or solvate formation.

For brucine and its salts, which exhibit a complex family of hydrates, the crystal energy landscape provides a framework for rationalizing this behavior. researchgate.netacs.orgresearchgate.net By mapping the energetic relationships between different hydrate stoichiometries and anhydrous forms, researchers can understand why certain forms are stable only within specific humidity ranges and how they interconvert. researchgate.net Computational energy landscapes, therefore, are crucial for interpreting experimental solid-form screening results and for predicting the conditions under which new forms might appear. nih.govrsc.org

Molecular Mechanics (MM) and Quantum Mechanics (QM) Calculations for Conformational Analysis

The three-dimensional conformation of the brucine molecule is a critical factor influencing how it packs in a crystal lattice. Both Molecular Mechanics (MM) and Quantum Mechanics (QM) are used to explore the conformational possibilities of flexible molecules. unipd.itnih.gov

Molecular Mechanics (MM): MM methods use classical physics-based force fields to calculate the potential energy of a molecule as a function of its atomic coordinates. researchgate.net This approach is computationally efficient and allows for the rapid exploration of a molecule's vast conformational space, identifying low-energy conformers that are likely to be present in a crystal structure.

Quantum Mechanics (QM): QM methods, such as Density Functional Theory (DFT), provide a more accurate description of the electronic structure and energy of a molecule. nih.govspringernature.com While computationally more demanding, QM calculations are used to refine the energies and geometries of the low-energy conformers identified by MM, providing a more reliable assessment of their relative stabilities. nih.gov

For a molecule like brucine, with its rigid polycyclic core but potential for subtle conformational adjustments, a combination of MM and QM is ideal. This dual approach ensures a thorough yet accurate conformational analysis, which is a prerequisite for successful crystal structure prediction and for understanding the intermolecular interactions within the crystal. unipd.it

Electronic Structure Calculations and Intermolecular Interaction Modeling

Understanding the nature and strength of intermolecular interactions is fundamental to explaining the structure and stability of crystalline hydrates. Electronic structure calculations, typically using QM methods, are essential for this purpose. rsc.org These calculations provide detailed information about the distribution of electrons in the brucine, sulfate (B86663), and water molecules, which governs the electrostatic and hydrogen bonding interactions that hold the crystal together.

Prediction of Favorable Water Positions and Hydrate Stoichiometries

A significant challenge in computational materials science is predicting not just if a hydrate will form, but also the specific locations of the water molecules and the resulting stoichiometry. researchgate.net For brucine hydrates, computational methods have been developed and tested to address this challenge.

One innovative, data-driven approach maps favorable water positions within a known or predicted host crystal structure. This method was successfully tested on the experimentally determined dehydrated structure of brucine dihydrate. researchgate.net By identifying energetically favorable sites for water molecules within the voids and channels of the host lattice, this technique can predict not only the positions of water molecules but also different potential hydrate stoichiometries, including non-stoichiometric and fractional hydrates. researchgate.net

Furthermore, in experimental structures determined by techniques like X-ray diffraction, computational refinement can be used to model the fractional occupancies of water sites. For one of brucine's non-stoichiometric hydrates, analysis of these fractional occupancies at different humidity levels provided detailed structural information on the pathway of water leaving the crystal (egress) through its channels. nih.govacs.org

Computationally Modeled Properties of Brucine Hydrates:

| Hydrate Form | Type | Dehydration Behavior | Computational Insight |

| Hydrate A (HyA) | Non-stoichiometric Dihydrate | Forms an isostructural dehydrate; reversible. acs.orgresearchgate.netnih.gov | CSP confirms stability of the dehydrated framework. researchgate.net Water egress pathway modeled via fractional occupancies. acs.org |

| Hydrate B (HyB) | Stoichiometric Tetrahydrate | Collapses to an amorphous phase upon water loss. acs.orgresearchgate.netnih.gov | Loss of specific, structurally crucial water molecules leads to instability. |

| Hydrate C (HyC) | Stoichiometric (3.65-3.85 water molecules) | Dehydrates in a single step to the anhydrate form. acs.orgresearchgate.netnih.gov | Represents a distinct, thermodynamically stable phase under specific humidity conditions. acs.org |

Modeling of Dehydration Mechanisms and Structural Collapse

Computational methods can provide molecular-level insights into the dynamic processes of dehydration. researchgate.net By simulating the removal of water molecules from a crystal lattice, it is possible to model the subsequent structural rearrangements.

The contrasting dehydration behaviors of brucine's hydrates serve as an excellent case for such modeling.

For the non-stoichiometric dihydrate (HyA), modeling would show that removing water molecules from its channels does not significantly disrupt the strong interactions of the host framework, which is consistent with the experimental observation of an isostructural dehydrate. acs.orgresearchgate.net

In contrast, for the stoichiometric tetrahydrate (HyB), simulations would likely demonstrate that the water molecules are integral to the crystal's hydrogen-bonding network. acs.orgresearchgate.net Their removal would sever critical structural links, leading to a loss of long-range order and the collapse of the lattice into an amorphous state, as is observed experimentally. acs.orgresearchgate.netacs.org

These computational studies, augmented by molecular dynamics (MD) simulations, can help elucidate the thermodynamics and kinetics of dehydration, providing a deeper understanding of why some hydrates are stable while others readily transform or become amorphous. researchgate.net

Selected Research Applications of Brucine Sulfate Salt Hydrate As a Chemical Tool

Application as a Chiral Dopant in Liquid Crystalline Phases

Brucine (B1667951) sulfate (B86663) salt hydrate (B1144303) is utilized as a chiral agent to induce helical structures in lyotropic liquid crystals. scientificlabs.iesigmaaldrich.com When a nematic liquid crystal phase, which possesses orientational but not positional order, is doped with a chiral molecule like brucine sulfate, it can transform into a cholesteric (or chiral nematic) phase. tandfonline.com This induced phase is characterized by a helical arrangement of the liquid crystal director, with a specific pitch (the distance for a 360° twist). tandfonline.com

The ability of a chiral dopant to induce a twist in a nematic host is quantified by its helical twisting power (HTP). In a lyotropic system composed of potassium laurate (KL), potassium sulphate (K2SO4), 1-undecanol, and water, the HTP of brucine was calculated to be 12.12 ±0.40 µm⁻¹. researchgate.net The concentration of the brucine dopant is critical; a certain threshold concentration is necessary to overcome the anchoring forces within a thin sample and achieve the helical cholesteric arrangement. researchgate.net This application is significant for creating advanced materials with specific optical properties for use in sensors and display technologies.

Table 1: Helical Twisting Power of Brucine in a Lyotropic Liquid Crystal System

| Liquid Crystal System | Chiral Dopant | Calculated Helical Twisting Power (HTP) (µm⁻¹) |

| Potassium Laurate / Potassium Sulfate / 1-Undecanol / Water | Brucine | 12.12 ± 0.40 |

Utilization in Analytical Assays for Specific Analytes (e.g., Nitrate (B79036) Determination)

Brucine sulfate is a key reagent in a well-established colorimetric method for the determination of nitrate (NO₃⁻) in various water samples, including drinking, surface, and saline waters, as well as domestic and industrial wastes. keikaventures.comnemi.gov The method, recognized as EPA Method 352.1, is based on the reaction between nitrate ions and brucine sulfate in a highly acidic environment (13 N sulfuric acid) and at a high temperature (100°C). keikaventures.comitesm.mx This reaction produces a yellow-colored complex, and the intensity of the color, measured spectrophotometrically at a wavelength of 410 nm, is proportional to the nitrate concentration. keikaventures.comosti.govnict.edu.ng

The reaction is sensitive and applicable for nitrate-nitrogen concentrations in the range of 0.1 to 2.0 mg/L. keikaventures.comitesm.mx Temperature control during the color development step is extremely critical for obtaining consistent and accurate results. keikaventures.comitesm.mx The calibration curve of absorbance versus concentration is often not linear, meaning it does not strictly follow Beer's Law, which must be accounted for during quantification. itesm.mxosti.gov

Several substances can interfere with the analysis. Strong oxidizing or reducing agents must be eliminated or their effects corrected. itesm.mxosti.gov For instance, residual chlorine can be removed by adding sodium arsenite. nemi.gov The interference from nitrite (B80452) (up to 0.5 ppm) can be eliminated by using a reagent that combines brucine with sulfanilic acid. osti.gov High concentrations of organic matter can also interfere by causing discoloration in the strong acid solution. osti.gov This is typically corrected by running a sample blank containing all reagents except the brucine-sulfanilic acid. itesm.mx

Table 2: Key Parameters for Nitrate Determination using the Brucine Sulfate Method